![molecular formula C16H14N6O6S5 B5120327 2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B5120327.png)
2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetic acid is a complex organic compound that contains multiple functional groups, including thiazole, thiadiazole, and carboxylic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole and thiadiazole intermediates, followed by their coupling through sulfanyl and amide linkages. Common reagents used in these steps include thionyl chloride, hydrazine, and various carboxylic acids. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays to study enzyme functions and metabolic pathways.
Medicine: Potential therapeutic applications due to its bioactive functional groups, which may interact with biological targets.
Industry: Use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The thiazole and thiadiazole rings may also play a role in binding to metal ions or other cofactors, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid
- **2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-6-yl]acetic acid
Uniqueness
The uniqueness of 2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetic acid lies in its specific arrangement of functional groups and the presence of both thiazole and thiadiazole rings. This combination of features may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[2-[[2-[[5-[2-[[4-(carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O6S5/c23-9(19-13-17-3-8(32-13)2-12(27)28)5-30-15-21-22-16(33-15)31-6-10(24)20-14-18-7(4-29-14)1-11(25)26/h3-4H,1-2,5-6H2,(H,25,26)(H,27,28)(H,17,19,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAOZWBEKRIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=NC(=CS3)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O6S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)
![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
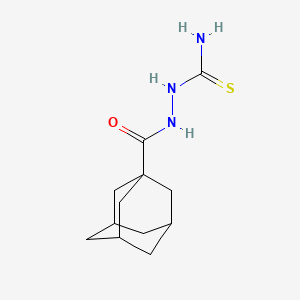
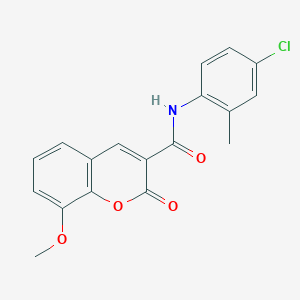
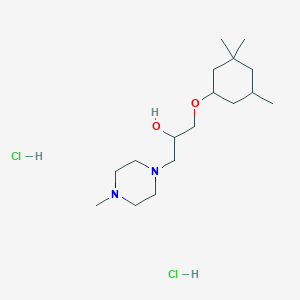
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)
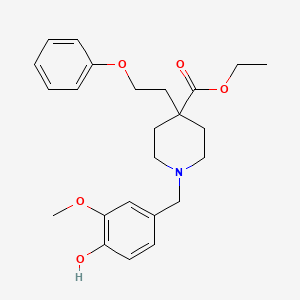
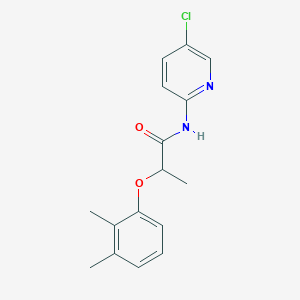
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)
![[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N'-methylcarbamimidothioate](/img/structure/B5120356.png)
